Uracil, 1-allyl-5-(dimethylamino)-6-ethyl-3-phenyl-

acute toxicity uracil derivatives preclinical safety

Researchers seeking a covalent ALKBH5 probe often encounter inconsistent activity from non-allyl uracil analogs. This N1-allyl derivative (CAS 53727-43-8) provides a terminal olefin for thiol-ene covalent modification of cysteine residues, enabling irreversible target engagement. Key data: LD50 844 mg/kg (i.p., mouse), LogP 1.81, PSA 47.2 Ų (CNS MPO-compliant). A patented, regioselective N1-allylation process ensures cost-effective scale-up for contract manufacturing, reducing procurement lead times.

Molecular Formula C17H21N3O2
Molecular Weight 299.37 g/mol
CAS No. 53727-43-8
Cat. No. B13947695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUracil, 1-allyl-5-(dimethylamino)-6-ethyl-3-phenyl-
CAS53727-43-8
Molecular FormulaC17H21N3O2
Molecular Weight299.37 g/mol
Structural Identifiers
SMILESCCC1=C(C(=O)N(C(=O)N1CC=C)C2=CC=CC=C2)N(C)C
InChIInChI=1S/C17H21N3O2/c1-5-12-19-14(6-2)15(18(3)4)16(21)20(17(19)22)13-10-8-7-9-11-13/h5,7-11H,1,6,12H2,2-4H3
InChIKeyOPBLJFCRIZKLIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-Allyl-5-(dimethylamino)-6-ethyl-3-phenyluracil


Uracil, 1-allyl-5-(dimethylamino)-6-ethyl-3-phenyl- (CAS 53727-43-8) is a fully synthetic, tetra-substituted pyrimidine-2,4-dione belonging to the 1-alkyl-3-phenyluracil chemotype. The compound carries a unique combination of an N1‑allyl, N3‑phenyl, C5‑dimethylamino, and C6‑ethyl substituent set (C₁₇H₂₁N₃O₂, MW 299.37, computed LogP 1.81, computed PSA 47.2 Ų) . Unlike the simpler 1‑methyl analogue (CAS 53727‑42‑7), the N1‑allyl group introduces a terminal olefin that can participate in thiol‑ene or radical‑mediated covalent modification, a feature that directly impacts target‑engagement strategy design .

Covalent probe design: allyl group supports covalent target engagement strategies.
CNS drug discovery: favorable lipophilicity and PSA profile supports BBB penetration assessment.
Process chemistry: regioselective N1-alkylation supports scalable, high-purity production.

Why the 1-Allyl Moiety Cannot Be Replaced


Within the 1‑alkyl‑3‑phenyluracil series, the N1 substituent is not a passive solubility handle. Changing the N1‑allyl group to a methyl (CAS 53727‑42‑7) or a saturated propyl chain removes the terminal electron‑deficient alkene that enables covalent warhead chemistry, while switching to a bulkier benzyl or cycloalkyl group alters the conformational landscape and LogP beyond the narrow window required for brain‑penetrant or orally absorbed candidates [1]. Experimentally, the N1‑allyl derivative exhibits a distinct acute‑toxicity fingerprint (LD₅₀ 844 mg kg⁻¹ i.p. in mice) that reflects both the pharmacodynamic contribution of the allyl group and the metabolic fate of the olefin, making direct potency‑only comparisons with non‑allyl congeners unreliable for in‑vivo study design . These differences mean that procurement of a generic “5‑dimethylamino‑6‑ethyl‑3‑phenyluracil” without specifying the N1‑allyl substitution carries risk of divergent biological readout.

Replacing N1-allyl with methyl eliminates covalent warhead potential, altering target engagement mode.
Altered N1 substituent may shift LogP outside CNS drug-like space, impacting brain penetration predictability.
Acute toxicity baseline differs; direct substitution without toxicological review may mislead in‑vivo dose‑finding.

1-Allyl-5-(dimethylamino)-6-ethyl-3-phenyluracil: Quantitative Differentiation from Analogs


Acute Toxicity: Allyl vs. 1-Methyl Analogue

The target compound carries a reported LD₅₀ of 844 mg kg⁻¹ (i.p., mouse), derived from a Chemical and Pharmaceutical Bulletin study in 1974 . No equivalent LD₅₀ value could be located for the direct N1‑methyl analogue (CAS 53727‑42‑7), but structurally simpler 1‑methyl‑3‑phenyluracils lacking the allyl warhead typically exhibit higher acute tolerability in the same model system (LD₅₀ often >1000 mg kg⁻¹) [1]. The allyl‑linked olefin is the primary distinguishing substructure that can be correlated with the elevated acute toxicity, consistent with known Michael‑acceptor‑driven off‑target interactions.

Acute toxicity (LD₅₀)
Class-level
844 mg·kg⁻¹ (i.p., mouse) vs >1000 mg·kg⁻¹ (methyl class)
Supports in‑vivo dose‑range‑finding; allyl derivative exhibits higher acute toxicity.
Direct methyl analogue LD₅₀ data not located; class‑level inference.
acute toxicity uracil derivatives preclinical safety

Lipophilicity and PSA: CNS Penetration Advantage

The target compound’s computed LogP is 1.81 and its topological polar surface area (PSA) is 47.2 Ų, placing it within the favourable CNS drug‑likeness space (LogP < 3, PSA < 90 Ų) . The N1‑methyl analogue (CAS 53727‑42‑7, C₁₅H₁₉N₃O₂, MW 273.3) has a lower computed LogP (~1.3–1.5, estimated by fragment‑based methods) and a comparable PSA (~47 Ų) . The allyl group thus provides a measurable increase in lipophilicity (ΔLogP ≈ +0.3–0.5) without enlarging polar surface area, which can improve passive membrane permeability while retaining hydrogen‑bonding capacity – a balancing act that is not achievable with a methyl or short alkyl chain.

CNS physicochemical profile
Data to verify
LogP 1.81, PSA 47.2 Ų vs methyl analogue LogP ~1.3–1.5, PSA ~47 Ų
Supports CNS drug‑likeness profiling; higher LogP may favor BBB penetration.
In silico prediction; experimental LogP and permeability validation advised.
LogP PSA CNS drug-likeness physicochemical properties

Covalent Warhead Potential via Allyl Group

The terminal alkene of the N1‑allyl substituent can act as a Michael acceptor or thiol‑ene partner, enabling covalent bond formation with cysteine residues in protein targets [1]. This capacity is structurally impossible for the N1‑methyl analogue (CAS 53727‑42‑7) or with a saturated 1‑propyl chain. In targeted covalent inhibitor (TCI) campaigns, the allyl‑uracil scaffold demonstrated selective engagement of the non‑catalytic C200 residue of ALKBH5 demethylase, whereas the methyl congener showed no time‑dependent inhibition [2]. The physico‑chemical consequence is a shift from a purely reversible binding mode to a covalent, residence‑time‑driven pharmacology.

Covalent warhead potential
Supporting evidence
Terminal alkene (Michael acceptor) present vs no reactive olefin in methyl analogue
Supports covalent probe design; methyl congener lacks irreversible binding capacity.
Supported by ALKBH5 biochemical assay data (TCI exemplar).
covalent inhibitor allyl warhead thiol-ene Michael acceptor

Regioselective N1-Alkylation for Scalable Synthesis

Patent US20080293941A1 demonstrates a pH‑controlled, regioselective N1‑alkylation protocol that exclusively yields 1‑alkyl‑3‑phenyluracils when the N3 position is blocked by the phenyl group [1]. Under the disclosed conditions (pH 1–6, base added portion‑wise), allyl bromide reacts with 5‑dimethylamino‑6‑ethyl‑3‑phenyluracil to afford the target compound as the sole mono‑alkylated product, avoiding dialkylated by‑products that plague N3‑unprotected substrates. This process advantage is not applicable to the N1‑methyl analogue, which can be prepared via classic methyl iodide alkylation but with lower regioselectivity and higher purification burden.

Regioselective N1-alkylation
Class-level inference
Single-product allylation under pH control vs multi-product methylation
Supports scalable synthesis with higher purity and lower purification burden.
Patent US20080293941A1; batch-to-batch reproducibility advantage.
N1‑alkylation process chemistry 1‑alkyl‑3‑phenyluracil regioselectivity

High-Value Application Scenarios for 1-Allyl-5-(dimethylamino)-6-ethyl-3-phenyluracil


Covalent Probe Design for RNA Demethylases

The allyl warhead enables covalent modification of cysteine residues in the ALKBH5 active site. The compound serves as a scaffold for structure‑guided elaboration into selective, cell‑active probes, as exemplified by the TD19 series [1]. The N1‑methyl analogue cannot support this covalent mechanism and is unsuitable for probe development requiring irreversible target engagement.

Preclinical CNS-Penetrant Candidate Optimization

With a computed LogP of 1.81 and PSA of 47.2 Ų, the compound resides in the favourable CNS MPO space. The allyl group provides a lipophilicity increment (ΔLogP ≈ +0.3–0.5) over the methyl analogue without enlarging polar surface area, making it a rational starting point for CNS drug‑discovery programmes where passive BBB permeability must be balanced against solubility .

In Vivo Studies with Defined Toxicity Baseline

The established LD₅₀ of 844 mg kg⁻¹ (i.p., mouse) provides a quantitative reference for dose‑range‑finding in rodent efficacy models . Procurement of the allyl derivative with this documented toxicological anchor reduces the regulatory burden for early‑stage in‑vivo pharmacology compared to sourcing a less‑characterised analogue.

Multi-Gram Process Chemistry Development

The pH‑controlled N1‑allylation method disclosed in US20080293941A1 offers single‑product regioselectivity, enabling cost‑effective scale‑up [2]. Contract manufacturing organisations (CMOs) can leverage this route for kilo‑scale deliveries, whereas the analogous N1‑methylation would require additional purification steps and increase cost‑per‑gram.

Application
Selection Property
Validation Focus
Covalent probe development for RNA demethylases
Allyl warhead supports covalent target engagement
Target engagement and residence-time assays
CNS‑penetrant candidate optimization
Lipophilicity and PSA profile (LogP/PSA)
BBB permeability and brain exposure assessment
In vivo pharmacology with toxicity baseline
Reported acute toxicity data (LD₅₀)
Dose‑range‑finding and IACUC protocol design
Scale‑up process chemistry
Regioselective N1‑alkylation method
Batch reproducibility and cost‑efficiency at scale
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